1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene
Overview
Description
1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene, also known as 2-[(Phenylsulfonyl)methyl]benzyl bromide, is a chemical compound with the empirical formula C14H13BrO2S . It is used in chemical synthesis .
Synthesis Analysis
The synthesis of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene is typically carried out in a laboratory setting . The specific methods and conditions for its synthesis may vary depending on the requirements of the experiment .Molecular Structure Analysis
The linear formula of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene is BrCH2C6H4CH2SO2C6H5 . Its molecular weight is 325.22 .Chemical Reactions Analysis
The specific chemical reactions involving 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene can vary widely depending on the context. It is used in chemical synthesis , but the exact reactions it undergoes would depend on the other reactants and conditions present.Physical And Chemical Properties Analysis
1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene has a melting point of 93-95 °C . It is soluble in methanol . Its density is predicted to be 1.468±0.06 g/cm3 .Scientific Research Applications
Synthesis of Furans and Cyclopentenones
1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene has been utilized in the synthesis of furans and cyclopentenones. Watterson et al. (2003) explored the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent for synthesizing these compounds, highlighting its versatility in organic synthesis (Watterson, Ni, Murphree, & Padwa, 2003).
Michael-Induced Ramberg-Bäcklund Reaction
Vasin et al. (2003) described the use of bromomethyl β-styryl and β-bromostyryl sulfones in the Michael-induced Ramberg-Bäcklund reaction. This process involves the UV-initiated addition of bromomethane sulfonyl bromide to phenylacetylene, leading to the formation of various bromomethyl sulfone derivatives (Vasin, Bolusheva, & Razin, 2003).
Visible-Light-Promoted Methylation
Liu and Li (2016) developed a method for the visible-light-promoted radical (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides, starting from bromomethyl phenyl sulfone derivatives. This method provides an efficient route to various (phenylsulfonyl)methylated compounds (Liu & Li, 2016).
Synthesis of Pyrazoles
Vasin et al. (2015) demonstrated the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones as chemical equivalents of acetylenes in the reaction of 1,3-dipolar cycloaddition to diphenyldiazomethane. This approach leverages the unique reactivity of sulfones in organic synthesis (Vasin, Razin, Bezrukova, Korovin, Petrov, & Somov, 2015).
Crystal Structure Analysis
Chekhlov (2004) investigated the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide, providing insights into its molecular geometry and interionic interactions. Such studies are crucial for understanding the physical properties of these compounds (Chekhlov, 2004).
Novel Spirocycles Synthesis
Kotha and Ali (2015) established a methodology for synthesizing spirocyclic α-amino acids and spirosulfones, starting from active methylene compounds. This research signifies the compound's utility in developing novel organic structures (Kotha & Ali, 2015).
Safety And Hazards
properties
IUPAC Name |
1-(benzenesulfonylmethyl)-2-(bromomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2S/c15-10-12-6-4-5-7-13(12)11-18(16,17)14-8-2-1-3-9-14/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNKYJKCQBVGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345344 | |
Record name | 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene | |
CAS RN |
88116-02-3 | |
Record name | 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(Phenylsulfonyl)methyl]benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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